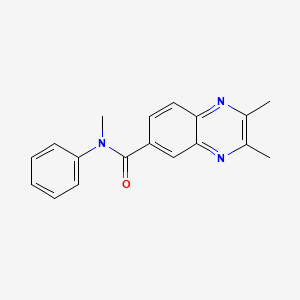
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide, commonly known as TPQA, is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. TPQA is a heterocyclic compound that contains a quinoxaline ring system with a phenyl and carboxamide functional group.
Mecanismo De Acción
The mechanism of action of TPQA is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as DNA and proteins. TPQA has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. TPQA has also been shown to inhibit the replication of viruses by interacting with viral proteins and RNA.
Biochemical and Physiological Effects
TPQA has been shown to have various biochemical and physiological effects on living organisms. In vitro studies have shown that TPQA can induce oxidative stress and DNA damage in cancer cells. TPQA has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases. In vivo studies have shown that TPQA can reduce tumor growth in animal models and improve the survival rate of infected animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPQA has several advantages for lab experiments, including its high stability, solubility, and fluorescence properties. TPQA is also relatively easy to synthesize and purify. However, TPQA has some limitations, including its toxicity and potential side effects on living organisms. TPQA also has limited water solubility, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Future research on TPQA could focus on its potential applications in drug discovery, material science, and environmental monitoring. In drug discovery, TPQA could be further studied for its anticancer, antiviral, and antimicrobial activities. TPQA could also be used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, TPQA could be used as a building block for the synthesis of new materials with unique optical and electronic properties. In environmental monitoring, TPQA could be used as a fluorescent probe for the detection of metal ions and other pollutants in water and soil samples.
Conclusion
In conclusion, TPQA is a quinoxaline derivative that has gained significant attention in scientific research due to its potential applications in various fields. TPQA has been shown to exhibit antitumor, antiviral, and antimicrobial activities, and has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. Future research on TPQA could focus on its potential applications in drug discovery, material science, and environmental monitoring.
Métodos De Síntesis
TPQA can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis of TPQA involves the reaction between 2,3-dimethylquinoxaline and phenyl isocyanate in the presence of a catalyst, followed by the addition of acetic anhydride and triethylamine. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
TPQA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, TPQA has been shown to exhibit antitumor, antiviral, and antimicrobial activities. TPQA has also been used as a fluorescent probe for the detection of metal ions in biological and environmental samples. In material science, TPQA has been used as a precursor for the synthesis of conducting polymers and as a sensitizer for dye-sensitized solar cells.
Propiedades
IUPAC Name |
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-13(2)20-17-11-14(9-10-16(17)19-12)18(22)21(3)15-7-5-4-6-8-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPIXLWFSDSNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N(C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,3-trimethyl-N-phenylquinoxaline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

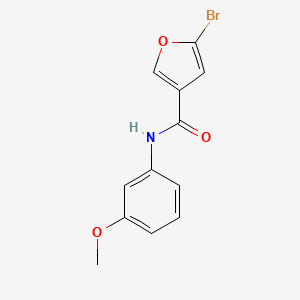

![N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)
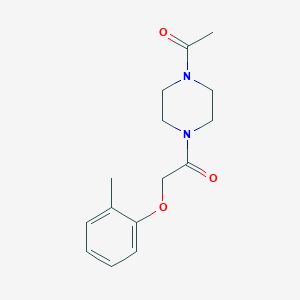
![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
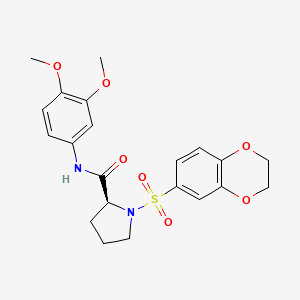
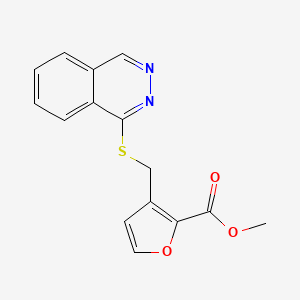
![N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7471668.png)
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)
![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)